molecular formula C5H8I4 B073655 1,3-Diiodo-2,2-bis(iodomethyl)propane CAS No. 1522-88-9

1,3-Diiodo-2,2-bis(iodomethyl)propane

Cat. No. B073655
CAS RN: 1522-88-9
M. Wt: 575.73 g/mol
InChI Key: HPMGSGCDKVCZHC-UHFFFAOYSA-N
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Description

1,3-Diiodo-2,2-bis(iodomethyl)propane is a chemical compound whose detailed characteristics and applications are explored in various research studies. The compound's unique structure and properties make it a subject of interest in the field of chemistry.

Synthesis Analysis

The synthesis of related compounds involves complex processes often including nucleophilic substitution reactions and other chemical transformations. For instance, the synthesis of 1,3-bis(p-nitrophenoxy)propane, which involves a nucleophilic substitution reaction of p-nitrophenol and 1,3-dibromopropane, might share similarities with the synthesis process of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Rafique et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and spectroscopy. For example, 1,3-bis(4-pyridyl)propane and its derivatives have been studied for their crystal structures using these techniques, which could be relevant for analyzing the structure of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Zhang et al., 2003).

Chemical Reactions and Properties

The reactivity and properties of similar compounds can be intricate. For instance, the reactivity of polyiodide toward 1,3-bis(4-pyridyl)propane in the formation of organic-inorganic hybrid frameworks is an example of the complex chemical reactions these types of compounds undergo (Jiao et al., 2006).

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystalline structure are key aspects. Research on compounds like 1,3-bis(3-hydroxymethylpyridinium)propane offers insights into these properties, which could be extrapolated to understand the physical properties of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Komasa et al., 2018).

Chemical Properties Analysis

Chemical properties include reactivity with other compounds, stability, and chemical behavior under different conditions. Studies on compounds like 1,3-bis(bromomagnesio)propane provide valuable information on the chemical properties that might be similar to those of 1,3-Diiodo-2,2-bis(iodomethyl)propane (Seetz et al., 1982).

Scientific Research Applications

  • Downstream Processing of Biologically Produced Diols 1,3-Propanediol and 2,3-butanediol are biologically produced chemicals with a wide range of applications. The separation of these diols from fermentation broth is a significant part of their microbial production costs. Methods studied for their recovery and purification include evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction. These methods need improvement in terms of yield, purity, and energy consumption. Aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are potential areas for future research to improve downstream processing of biologically produced diols, including 1,3-propanediol (Zhi-Long Xiu & A. Zeng, 2008).

  • Skin Carcinogenicity Studies The skin carcinogenicity of various compounds, including bis(2,3-epoxycyclopentyl)ether, 2,2-bis(p-glycidyloxyphenyl)propane, and m-phenylenediamine, was assessed in male and female C3H and C57BL/6 mice. The study aimed to determine the relative potency of these compounds as skin carcinogens and found that benzo(a)pyrene was significantly more potent than the other compounds tested. The study provided insights into the relative sensitivity of different inbred strains to epidermal carcinogenesis under identical circumstances of exposure (J. Holland, D. G. Gosslee, & N. Williams, 1979).

  • Biodegradable Polymer Research for Drug Delivery The study on the intracerebral distribution of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) delivered by surgically implanted biodegradable polymers in New Zealand White rabbits provides insights into the potential use of poly(bis(p-carboxyphenoxy)-propane:sebacic acid) copolymers for local drug delivery in the brain. This research is essential for developing therapies for brain tumors, utilizing local delivery systems to achieve sustained high local concentrations of therapeutic agents (S. Grossman et al., 1992).

  • Environmental and Health Effects of Industrial Chemicals Occupational exposure to Bisphenol A (BPA), a structurally similar compound to 1,3-Diiodo-2,2-bis(iodomethyl)propane, and its health effects were reviewed. The study highlighted the need for further research to assess actual exposure and potential adverse health effects, particularly in the context of occupational exposure (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).

Safety And Hazards

1,3-Diiodo-2,2-bis(iodomethyl)propane can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray. Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

1,3-diiodo-2,2-bis(iodomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I4/c6-1-5(2-7,3-8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGSGCDKVCZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)(CI)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164972
Record name Propane, 1,3-diiodo-2,2-bis(iodomethyl)-
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Molecular Weight

575.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-2,2-bis(iodomethyl)propane

CAS RN

1522-88-9
Record name 1,3-Diiodo-2,2-bis(iodomethyl)propane
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Record name 1,3-Diiodo-2,2-bis(iodomethyl)propane
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Record name 1,3-Diiodo-2,2-bis(iodomethyl)propane
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